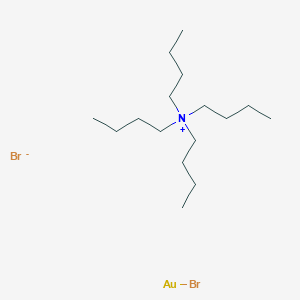

Bromogold;tetrabutylazanium;bromide

Description

Bromogold;tetrabutylazanium;bromide is a coordination complex combining a gold bromide moiety with tetrabutylazanium bromide (TBAB).

- Tetrabutylazanium bromide (TBAB): A quaternary ammonium salt with the formula $ \text{C}{16}\text{H}{36}\text{BrN} $, CAS 1643-19-2. It is widely used as a phase-transfer catalyst (PTC) in organic synthesis due to its solubility in both organic and aqueous media .

- Gold(III) bromide: A gold halide ($ \text{AuBr}_3 $, CAS 10294-28-7) known for its catalytic applications in oxidative coupling reactions .

Properties

IUPAC Name |

bromogold;tetrabutylazanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKGBGGRJMVGSW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Br-].Br[Au] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36AuBr2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50481-01-1 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, dibromoaurate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50481-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in polar aprotic solvents such as acetonitrile or ethyl acetate at elevated temperatures (60–90°C) for 12–40 hours. Stoichiometric excess of 1-bromobutane (1.2–1.5 equivalents) is required to drive the reaction to completion, achieving yields of 80–84% under optimal conditions. A critical limitation of this method is the prolonged reaction time, which increases energy consumption and side product formation. For instance, prolonged heating above 90°C promotes Hofmann elimination, generating butene and tributylamine degradation products.

Solvent Selection Trends

-

Acetonitrile : Enhances reaction rate due to high polarity but requires rigorous drying to prevent hydrolysis of 1-bromobutane.

-

Ethyl acetate : Reduces side reactions but necessitates higher temperatures (80–90°C).

-

Solvent-free systems : Reported in small-scale syntheses but face challenges in heat transfer and mixing efficiency.

Neutralization of Tetrabutylammonium Hydroxide

An alternative route involves neutralizing tetrabutylammonium hydroxide with hydrobromic acid:

This method offers high purity (>99%) and avoids alkylation byproducts but is economically constrained by the high cost of tetrabutylammonium hydroxide. Industrial adoption remains limited due to stoichiometric acid consumption and challenges in recycling reagents.

Photocatalytic Reductive Amination and Continuous Flow Synthesis

A groundbreaking approach disclosed in CN111960948B utilizes a tandem photocatalytic-microfluidic system to synthesize TBAB from dibutylamine and n-butyraldehyde. This method eliminates hazardous alkyl halides and reduces energy input.

Key Innovations

-

Photocatalytic reductive amination :

-

Continuous microchannel alkylation :

Comparative Performance Data

| Parameter | Traditional Alkylation | Photocatalytic-Microfluidic |

|---|---|---|

| Reaction Time (h) | 12–40 | 2 |

| Temperature (°C) | 60–90 | 25 (Step 1); 80 (Step 2) |

| Yield (%) | 80–84 | 90–91 |

| Solvent Consumption | High | Low (acetonitrile recycled) |

| Energy Input (kW·h/kg) | 18–22 | 8–10 |

Industrial-Scale Production Considerations

Process Economics

Chemical Reactions Analysis

Types of Reactions

Bromogold;tetrabutylazanium;bromide undergoes various types of chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions, facilitating the transfer of oxygen atoms to substrates.

Reduction: It also plays a role in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.

Substitution: This compound is commonly used in substitution reactions, where it aids in the replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving this compound typically require mild conditions and common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .

Scientific Research Applications

Phase-Transfer Catalysis

TBAB serves as an efficient phase-transfer catalyst (PTC) in numerous chemical reactions. Its unique structure allows it to solubilize ionic reactants in organic solvents, thus enhancing reaction rates and yields. Notably, TBAB has been utilized in:

- Alkylation Reactions : TBAB facilitates the alkylation of various substrates, including phenols and amines, leading to the formation of valuable organic compounds .

- Esterification Processes : The compound has shown effectiveness in promoting esterification reactions under mild conditions, yielding high product purity .

- Oxidation and Reduction Reactions : TBAB acts as a co-catalyst in oxidation and reduction processes, enhancing the efficiency of these transformations .

Synthesis of Bioactive Compounds

TBAB's catalytic properties extend to the synthesis of biologically active heterocycles. Several studies have documented its role in producing compounds with significant pharmacological activities:

- 1,4-Dihydropyridines : These compounds possess a range of biological activities including anti-cancer and anti-diabetic effects. TBAB has been employed in one-pot reactions to synthesize these derivatives with excellent yields .

- Tetrazoles : The synthesis of 5-substituted 1H-tetrazoles using TBAB has been reported, showcasing its ability to facilitate complex reactions efficiently .

- Dihydropyranochromenes : TBAB catalyzes the formation of these compounds through microwave-assisted methods, resulting in high yields and reduced reaction times .

Environmental Applications

In addition to its synthetic applications, TBAB is being explored for environmental uses:

- Gas Hydrate Formation : TBAB acts as a thermodynamic promoter for semi-clathrate hydrates, significantly lowering the pressure-temperature requirements for gas hydrate formation. This application is crucial for energy storage and carbon capture technologies .

Synthesis of 3-Nitro-2H-Chromenes

A study demonstrated the use of TBAB in synthesizing 3-nitro-2H-chromenes via microwave-assisted reactions. The presence of TBAB not only improved yield but also reduced reaction time significantly compared to traditional methods .

Synthesis of Oxazolopyridines

Research conducted by Tjosaas et al. highlighted a microwave-assisted method for synthesizing oxazolopyridines using TBAB as a catalyst. This approach yielded products with high efficiency within minutes, showcasing TBAB's potential for rapid synthesis in medicinal chemistry .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Phase-Transfer Catalysis | Alkylation, Esterification | Improved yields and reaction rates |

| Synthesis of Bioactive Compounds | 1,4-Dihydropyridines, Tetrazoles | High biological activity |

| Environmental Chemistry | Gas hydrate formation | Lowered pressure-temperature requirements |

Mechanism of Action

The mechanism by which bromogold;tetrabutylazanium;bromide exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of anionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This is achieved through the formation of a complex between the tetrabutylazanium cation and the anionic reactant, which increases the solubility of the reactant in the organic phase .

Comparison with Similar Compounds

Critical Analysis of Evidence Gaps

- No direct studies on this compound were found in the provided evidence. Its properties are inferred from TBAB and gold bromide analogues.

- Comparative data on toxicity, catalytic efficiency, and synthetic routes for Bromogold are absent, limiting authoritative conclusions.

Q & A

Basic: What are the recommended methods for synthesizing tetrabutylazanium bromide with high purity?

Methodological Answer:

Tetrabutylazanium bromide (CAS 1643-19-2) is typically synthesized via quaternization of tributylamine with bromobutane. Key steps include:

- Reagent Ratios: A 1:1 molar ratio of tributylamine to bromobutane in anhydrous acetonitrile to minimize side reactions.

- Reflux Conditions: Heating at 80–90°C under nitrogen for 24–48 hours to ensure complete alkylation.

- Purification: Recrystallization from ethyl acetate or ethanol to achieve >98% purity. Residual solvents can be removed via vacuum drying at 60°C .

- Quality Control: Confirm purity via NMR (e.g., absence of unreacted tributylamine peaks at δ 1.0–1.5 ppm) and elemental analysis for bromine content (theoretical: 24.8%) .

Basic: How can researchers characterize the purity and structural integrity of tetrabutylazanium bromide?

Methodological Answer:

Characterization involves a multi-technique approach:

- Spectroscopy:

- ¹H/¹³C NMR: Peaks for butyl chains (δ 0.9–1.7 ppm for protons; δ 13–25 ppm for carbons) and the central ammonium group (no direct proton signal due to symmetry).

- FT-IR: Absence of N–H stretches (3300 cm⁻¹) confirms complete quaternization.

- Thermal Analysis: Melting point determination (mp 103–105°C) to assess crystallinity.

- Elemental Analysis: Bromine content should match theoretical values (±0.3% deviation).

- Refractive Index: For solutions, compare to literature values (e.g., CsBr refractive index data at 297 K: at 500 nm) .

Advanced: What experimental strategies can mitigate discrepancies in bromide ion quantification during degradation studies of tetrabutylazanium bromide?

Methodological Answer:

Discrepancies in bromide detection (e.g., due to analytical sensitivity) require method optimization:

- Ion Chromatography (IC): Use suppressed conductivity detection with a detection limit of 0.10 mg/L. Validate against NIST-traceable standards .

- Comparative Analysis: Cross-check with potentiometric titration (Ag/AgCl electrode) to resolve false positives from matrix effects.

- Sample Preparation: Acidify samples to pH <2 to prevent bromide oxidation to bromine. Filter through 0.45 µm membranes to remove particulates .

Advanced: How does solvent polarity influence the catalytic efficiency of tetrabutylazanium bromide in nucleophilic substitution reactions?

Methodological Answer:

Solvent choice impacts phase-transfer catalysis (PTC) efficiency:

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance ion pairing but may reduce interfacial activity. Optimal for reactions requiring high temperatures (>100°C).

- Nonpolar Solvents (e.g., Toluene): Improve interfacial transfer of bromide ions but require vigorous stirring.

- Hybrid Systems: Use water-organic biphasic systems with 0.1–1.0 M catalyst loading. Monitor reaction rates via GC-MS or HPLC to correlate solvent dielectric constant () with yield .

Basic: What safety protocols are essential when handling tetrabutylazanium bromide in laboratory settings?

Methodological Answer:

Critical safety measures include:

- PPE: Wear nitrile gloves (tested for chemical permeation), sealed goggles, and lab coats. Avoid latex gloves due to poor bromide resistance .

- Ventilation: Use fume hoods during weighing and reactions to prevent inhalation of fine particles.

- Spill Management: Absorb spills with vermiculite or silica gel, then dispose as halogenated waste .

- Storage: Keep in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

Advanced: How can computational models predict interaction mechanisms between tetrabutylazanium bromide and gold nanoparticles in bromogold complexes?

Methodological Answer:

Computational strategies include:

- Molecular Dynamics (MD): Simulate ligand exchange dynamics at the AuNP surface using force fields like CHARMM or AMBER. Parameterize bromide affinity based on charge density.

- Density Functional Theory (DFT): Calculate binding energies of tetrabutylazanium cations to Au(111) surfaces. Compare with experimental XPS data for Br 3d binding energy shifts (~70 eV).

- Validation: Correlate simulation results with TEM-EDX mapping of bromide distribution on AuNPs .

Advanced: What strategies resolve contradictions in reported thermodynamic properties (e.g., solubility) of tetrabutylazanium bromide across studies?

Methodological Answer:

Address discrepancies via:

- Standardized Protocols: Adopt IUPAC guidelines for solubility measurements (e.g., shake-flask method at 25°C).

- Data Normalization: Account for ionic strength using the Davies equation. Report solubility in molality (mol/kg) to avoid solvent density variations.

- Meta-Analysis: Compare datasets using statistical tools (e.g., Grubb’s test for outliers) and exclude studies with unvalidated methodologies .

Basic: How can researchers optimize the use of tetrabutylazanium bromide as a phase-transfer catalyst in biphasic reactions?

Methodological Answer:

Optimization parameters include:

- Catalyst Loading: 5–10 mol% for optimal interfacial activity without emulsion formation.

- Stirring Rate: Maintain ≥600 rpm to ensure efficient mass transfer.

- Temperature: 40–60°C for most SN2 reactions; higher temperatures may degrade the catalyst.

- Monitoring: Use TLC or in situ IR to track reaction progress. Post-reaction, recover catalyst via aqueous extraction and reuse for ≤3 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.